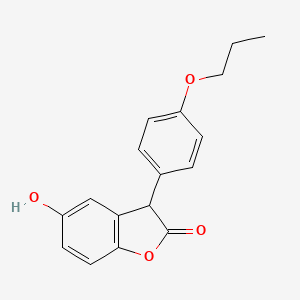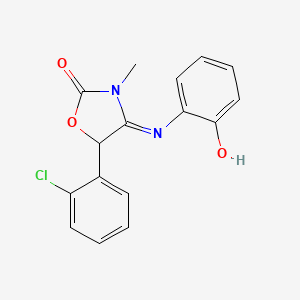
5-(2-Chlorophenyl)-4-(2-hydroxyphenyl)imino-3-methyl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chlorophenyl)-4-(2-hydroxyphenyl)imino-3-methyl-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-4-(2-hydroxyphenyl)imino-3-methyl-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxazolidinone ring with a 2-chlorophenyl group, often using a halogenation reaction.
Formation of the imino group: This can be done by reacting the oxazolidinone with an appropriate amine or imine precursor.
Introduction of the hydroxyphenyl group: This step involves the substitution of a hydrogen atom on the oxazolidinone ring with a 2-hydroxyphenyl group, often using a hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of oxazolidinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the imino group to an amine group, resulting in different oxazolidinone derivatives.
Substitution: The compound can undergo substitution reactions, where one of the phenyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with different oxidation states, while reduction may yield amine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as an antibiotic or anti-inflammatory agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 5-(2-Chlorophenyl)-4-(2-hydroxyphenyl)imino-3-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes: Inhibiting the activity of specific enzymes involved in biological processes.
Interacting with receptors: Modulating the activity of specific receptors on cell surfaces.
Affecting cellular pathways: Influencing cellular signaling pathways that regulate various biological functions.
類似化合物との比較
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: A newer oxazolidinone antibiotic with similar properties to linezolid.
Cycloserine: An antibiotic that also contains an oxazolidinone ring.
Uniqueness
5-(2-Chlorophenyl)-4-(2-hydroxyphenyl)imino-3-methyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other oxazolidinones.
特性
CAS番号 |
109243-78-9 |
|---|---|
分子式 |
C16H13ClN2O3 |
分子量 |
316.74 g/mol |
IUPAC名 |
5-(2-chlorophenyl)-4-(2-hydroxyphenyl)imino-3-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H13ClN2O3/c1-19-15(18-12-8-4-5-9-13(12)20)14(22-16(19)21)10-6-2-3-7-11(10)17/h2-9,14,20H,1H3 |
InChIキー |
OZXXXPXJGUGEIR-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC2=CC=CC=C2O)C(OC1=O)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


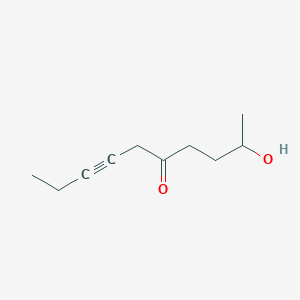
![5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)-](/img/structure/B14321416.png)
![Methyl hydroxy[(methoxymethyl)peroxy]acetate](/img/structure/B14321427.png)
-lambda~5~-arsane](/img/structure/B14321430.png)
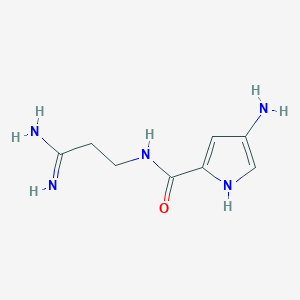
![3-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321443.png)
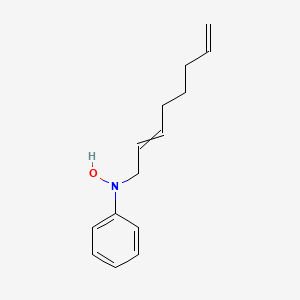
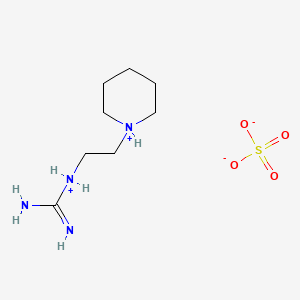
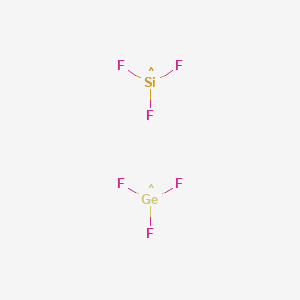
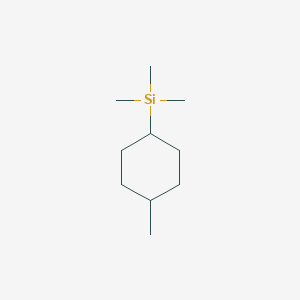

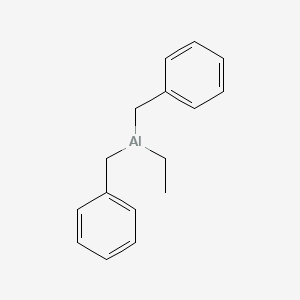
![9-([1,1'-Biphenyl]-2-yl)nonanenitrile](/img/structure/B14321481.png)
